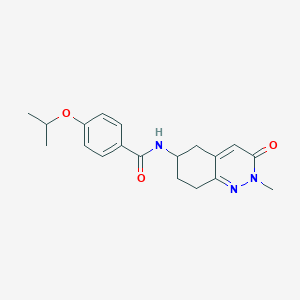

4-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

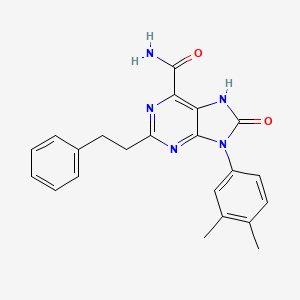

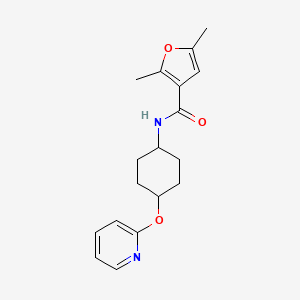

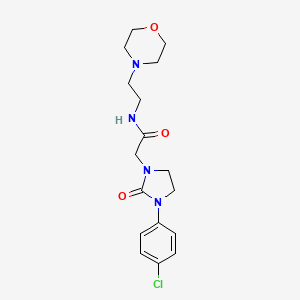

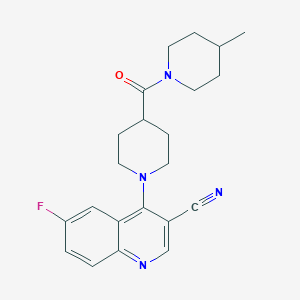

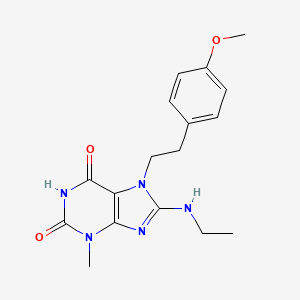

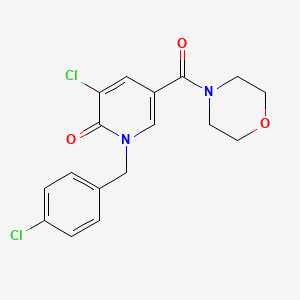

The compound 4-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is not directly discussed in the provided papers. However, the papers do discuss analogues with structural similarities, which can provide insights into the potential characteristics and activities of the compound . For instance, the first paper discusses a compound with a quinazolinone moiety, which is known for its biological activity, particularly as an inhibitor of nicotinamide phosphoribosyltransferase (Nampt) . The second paper describes compounds with an indole moiety, which is another heterocyclic structure often found in biologically active molecules . These structural motifs are indicative of the potential for biological activity in the compound of interest.

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, typically involves multi-step organic reactions that build up the complex structures from simpler precursors. The first paper does not provide specific details on the synthesis but suggests that variations in the aromatic substituents and unsaturated groups can be made to optimize potency . The second paper also does not detail the synthesis but indicates that derivatives of the core structure were prepared and tested for biological activity . The synthesis of 4-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide would likely follow similar principles, with careful consideration of the functional groups and their placement on the heterocyclic core.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a hexahydrocinnolinyl core, which is a saturated heterocycle, and an isopropoxybenzamide moiety. The presence of the 3-oxo group suggests a ketone functionality, which could be involved in chemical reactions such as nucleophilic addition. The molecular structure analysis of related compounds in the first paper indicates that the quinazolin-4-one group is essential for activity, and various substituents are tolerated at specific positions . This suggests that the molecular structure of the compound could be fine-tuned to modulate its biological activity.

Chemical Reactions Analysis

The chemical reactions involving compounds like the one would likely include interactions with biological targets, such as enzymes. The first paper describes the inhibition of Nampt, an enzyme involved in the biosynthesis of NAD+, which is crucial for cellular metabolism . The compound's functional groups, such as the ketone and amide, could be involved in binding to the active site of the enzyme or interacting with other biological molecules. The second paper does not discuss specific chemical reactions but does mention the antiviral activity of related compounds against orthopoxvirus replication .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the isopropoxy group suggests some degree of lipophilicity, which could affect the compound's solubility and permeability across biological membranes. The amide linkage is typically associated with stability and resistance to hydrolysis, which could be beneficial for the compound's bioavailability. The papers do not provide specific data on the physical and chemical properties of the compound , but the first paper's mention of cytotoxicity in cellular assays suggests that the related compounds have suitable properties for cellular uptake and activity . The second paper's discussion of non-cytotoxic concentrations indicates that the related compounds have a degree of selectivity for their antiviral activity .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, contributing to their diverse biological activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Compounds with similar structures have been found to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Propriétés

IUPAC Name |

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-12(2)25-16-7-4-13(5-8-16)19(24)20-15-6-9-17-14(10-15)11-18(23)22(3)21-17/h4-5,7-8,11-12,15H,6,9-10H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHUPNLLAVHRDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCC3=NN(C(=O)C=C3C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3003911.png)

![5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3003915.png)

![Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3003917.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003922.png)

![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B3003923.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B3003927.png)

![2-[(4-Methylfuran-2-yl)methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B3003934.png)